molecular formula C18H18O3 B2726290 (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid CAS No. 773129-38-7

(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid

Cat. No. B2726290
CAS RN: 773129-38-7
M. Wt: 282.339
InChI Key: NDPWZPZNSASYKB-CMDGGOBGSA-N
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Description

(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, also known as DMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a type of chalcone derivative, which is a class of organic compounds that exhibit a wide range of biological activities.

Scientific Research Applications

(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is in the field of cancer research. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer to cells and animals without causing any adverse effects. However, one of the limitations of using (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid is its low stability, which can lead to degradation over time. This can affect the reproducibility of experiments and the accuracy of results.

Future Directions

There are several future directions for the research on (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. One of the areas of interest is the development of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid, which can provide insights into its potential therapeutic applications. Additionally, the synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid derivatives with improved stability and efficacy can also be explored.

Synthesis Methods

The synthesis of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting chalcone is then subjected to a Wittig reaction with a phosphonium ylide to produce (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid. The overall yield of (E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid synthesis is around 50%, and the purity of the compound can be improved by recrystallization.

properties

IUPAC Name

(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-10-16(8-9-17(19)20)11-14(2)18(13)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPWZPZNSASYKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,5-dimethyl-4-phenylmethoxyphenyl)prop-2-enoic acid

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